2-Amino-6-isopropyl-4-(3H)-pyrimidinol
Overview
Description
2-Amino-6-isopropyl-4-(3H)-pyrimidinol (AIP) is a synthetic compound that has been studied for its potential applications in scientific research. AIP is a small molecule that can be synthesized in the laboratory, and it has a wide range of biochemical and physiological effects. It has been used in various laboratory experiments and has been found to be an effective tool for a variety of research applications.
Scientific Research Applications
Solvent-Free Synthesis of Pyrimidinones
A green chemistry approach has been developed for synthesizing 4H-pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and β-oxo esters, catalyzed by BiCl3 under solvent-free conditions. This method yields only water and alcohol as by-products, highlighting an eco-friendly synthesis pathway for pyrimidinone derivatives (Roslan et al., 2015).
Cyanoacetylation of Aminopyrimidines
A series of 6-aminopyrimidines have been cyanoacetylated using cyanoacetic acid and acetic anhydride, demonstrating a method for functionalizing pyrimidines that may be applicable to derivatives such as 2-amino-6-isopropyl-4-(3H)-pyrimidinol for creating novel compounds (Quiroga et al., 2008).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting potential medicinal applications for structurally related compounds such as 2-amino-6-isopropyl-4-(3H)-pyrimidinol in drug discovery (Rahmouni et al., 2016).
Fluorescent Probes for RNA Monitoring
Pyrrolo-C, a fluorescent analog of cytidine, demonstrates how derivatives of pyrimidin-4-ones can be used as site-specific probes for studying RNA structure and dynamics, providing a framework for using 2-amino-6-isopropyl-4-(3H)-pyrimidinol derivatives in molecular biology research (Tinsley & Walter, 2006).
Corrosion Inhibition
Pyrimidine derivatives have been studied as organic inhibitors for the corrosion of mild steel in acidic media, indicating the potential of 2-amino-6-isopropyl-4-(3H)-pyrimidinol derivatives in developing new corrosion inhibitors (Yadav et al., 2015).
properties
IUPAC Name |
2-amino-6-propan-2-yl-1,4-dihydropyrimidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h3-4,6,11H,1-2H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYGZACZCBFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(N=C(N1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-isopropyl-4-(3H)-pyrimidinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.